1-Cyclopropyl-3-phenoxypropan-1-one
Description
Contextualization of Ketone, Cyclopropyl (B3062369), and Phenoxy Moieties in Organic Chemistry
Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. mdpi.com The polarity of the carbonyl group makes ketones highly reactive and versatile intermediates in a vast array of organic reactions, including nucleophilic additions and condensations. ucla.edu They are not only crucial building blocks for synthesizing more complex molecules like pharmaceuticals and agrochemicals but are also found in numerous bioactive compounds. ucla.edu
The cyclopropyl group is the smallest possible carbocycle, consisting of three carbon atoms. Its significance in chemistry stems from its high ring strain, which results in unique chemical reactivity. chemscene.com The C-C bonds possess enhanced pi-character, and the C-H bonds are shorter and stronger than those in typical alkanes. researchgate.net This strained ring can act as a reactive handle in various transformations and is increasingly incorporated into drug candidates to improve their metabolic stability and binding affinity. researchgate.net
The phenoxy group is an aryloxy group derived from phenol (B47542), consisting of a phenyl ring (C₆H₅) attached to an oxygen atom (C₆H₅O-). ontosight.aiwikipedia.org It is recognized as a "privileged scaffold" in medicinal chemistry, appearing in many approved drugs. nih.gov The phenoxy moiety is valued for its stability and its ability to engage in crucial intermolecular interactions, such as π–π stacking and hydrogen bonding (via the ether oxygen), which can enhance a molecule's binding to biological targets. nih.gov Its inclusion in drug design can improve pharmacokinetic properties and target selectivity. ontosight.ainih.gov
Historical Development of Synthetic Methodologies Leading to Propanone and Related Structures
The history of synthesizing ketone-containing structures is rich, with propanone (commonly known as acetone) being a prime example. Acetone (B3395972) was first produced in 1606 by Andreas Libavius through the distillation of lead(II) acetate. wikipedia.org Early production methods were based on the dry distillation of acetates. A significant advancement came during World War I with the development of the acetone-butanol-ethanol fermentation process by Chaim Weizmann to produce cordite for the war effort. wikipedia.org In modern times, the vast majority of acetone is produced via the cumene (B47948) process, where benzene (B151609) is alkylated with propene to form cumene, which is then oxidized to yield both phenol and acetone. wikipedia.org
The synthesis of cyclopropyl ketones has also evolved significantly. Early methods included the reaction of ethyl acetoacetate (B1235776) with ethylene (B1197577) bromide or the treatment of 5-chloro-2-pentanone (B45304) with a base to induce intramolecular cyclization. wikipedia.org This latter approach, using a halo-ketone precursor, remains a foundational strategy. nih.gov More recent and sophisticated methods have been developed to provide more efficient and selective access to these structures. These include hydrogen-borrowing catalysis, which allows for the α-cyclopropanation of ketones, and visible light photocatalysis, which enables novel [3+2] cycloaddition reactions of aryl cyclopropyl ketones. ontosight.ainih.gov Furthermore, chemoenzymatic strategies using engineered proteins now allow for the highly stereoselective synthesis of chiral cyclopropyl ketones, which are valuable building blocks for complex molecules. utdallas.edu
Significance of the 1-Cyclopropyl-3-phenoxypropan-1-one Scaffold in Contemporary Chemical Synthesis
While specific research on this compound is not widely published, its significance can be inferred from the valuable properties of its constituent parts. The molecule represents a conjunction of two pharmacologically important motifs: the cyclopropyl ketone and the phenoxy group.
The cyclopropyl ring is a feature that medicinal chemists increasingly use to fine-tune the properties of drug candidates. researchgate.net Its rigid structure can lock a molecule into a specific conformation, enhancing binding to a target protein, while its electronic nature can improve metabolic stability. The replacement of other groups (like a methyl group on a pyrazole) with a cyclopropyl group has been shown to significantly improve the pharmacokinetic properties of potential drug compounds.
Overview of Current Research Trends and Unexplored Avenues for this compound Investigation
Current research in synthetic chemistry provides a clear roadmap for potential investigations involving this compound. The very lack of extensive literature on this specific compound marks it as an unexplored chemical entity ripe for investigation.
Unexplored Avenues:
Medicinal Chemistry Applications: Given that both the cyclopropyl and phenoxy moieties are key components in many bioactive molecules, a primary unexplored avenue is the systematic evaluation of this compound and its derivatives for biological activity. It could serve as a core scaffold for developing new inhibitors or modulators of various enzymes and receptors.
Advanced Synthetic Transformations: The scaffold is an ideal substrate for modern synthetic methods. Research could explore the palladium-catalyzed C-H functionalization of the cyclopropane (B1198618) ring to introduce further complexity. researchgate.net The ketone functionality could be used in stereoselective reductions or additions to generate chiral centers, leading to enantiopure compounds with potential therapeutic value.
Domino Reactions: Donor-acceptor cyclopropanes are known to participate in various domino reactions, allowing for the rapid construction of complex molecular architectures. mdpi.com Investigating the reactivity of the this compound scaffold in such reaction cascades could lead to efficient syntheses of novel heterocyclic or carbocyclic systems.
Biocatalysis: The use of engineered enzymes for the stereoselective transformation of ketones and cyclopropanes is a burgeoning field. utdallas.edu Subjecting this compound to biocatalytic reduction, for example, could provide efficient access to optically active alcohols, which are valuable chiral building blocks.
In essence, this compound stands as a platform molecule from which a wide range of new chemical structures with tailored properties could be developed, bridging the gap between foundational organic synthesis and the search for new functional molecules.
Data Tables
Table 1: Chemical Compound Properties
| Property | Value | Source |
| Compound Name | This compound | |
| CAS Number | 1175758-02-7 | chemscene.com |
| Molecular Formula | C₁₂H₁₄O₂ | chemscene.com |
| Molecular Weight | 190.24 g/mol | chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-phenoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(10-6-7-10)8-9-14-11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKVEMKNQMSFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Cyclopropyl 3 Phenoxypropan 1 One
Strategies for Carbonyl Group Construction in the Context of 1-Cyclopropyl-3-phenoxypropan-1-one
The introduction of the ketone functionality is a critical step in the synthesis of this compound. Several established methods can be employed, each with its own advantages and substrate scope considerations.
Catalytic Oxidation of Corresponding Alcohol Precursors
A reliable and common method for the synthesis of ketones is the oxidation of secondary alcohols. In the context of this compound, this would involve the oxidation of the corresponding alcohol precursor, 1-cyclopropyl-3-phenoxypropan-1-ol. A variety of oxidizing agents can be utilized for this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups.
Mild oxidation conditions are generally preferred to avoid potential side reactions. Reagents such as Pyridinium Chlorochromate (PCC) and the Swern oxidation are well-suited for this purpose. PCC is a versatile oxidizing agent that can convert primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH2Cl2).
The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine, is another powerful method for alcohol oxidation. wikipedia.org It is known for its mild reaction conditions and high yields. youtube.com
Table 1: Representative Catalytic Oxidation Methods for Secondary Alcohols
| Oxidizing Agent/System | Typical Substrate | Product | Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Ketone | ~85-95 | libretexts.org |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Secondary Alcohol | Ketone | >90 | wikipedia.org |
Acylation Reactions Involving Phenoxy and Cyclopropyl (B3062369) Substrates
Acylation reactions, particularly the Friedel-Crafts acylation, represent a classical yet effective strategy for ketone synthesis. In principle, this compound could be synthesized by the acylation of a suitable aromatic precursor. One potential route involves the Friedel-Crafts acylation of a phenoxy-containing substrate with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, the success of this reaction is highly dependent on the nature of the phenoxy substrate and the potential for competing reactions.
Alternatively, an intramolecular Friedel-Crafts acylation could be envisioned, although this would require a more complex starting material. The choice of solvent and reaction temperature is crucial to control the regioselectivity and prevent unwanted side products.
Organometallic Approaches to Ketone Formation (e.g., Grignard, Organolithium Reagents)
Organometallic reagents provide a powerful tool for the construction of carbon-carbon bonds and the synthesis of ketones. A plausible route to this compound involves the reaction of a Grignard reagent derived from a phenoxy-containing alkyl halide with a cyclopropyl-derived acylating agent. For instance, 3-phenoxypropylmagnesium bromide could be reacted with cyclopropanecarbonyl chloride. Careful control of the reaction conditions, such as low temperatures, is necessary to prevent the Grignard reagent from adding to the newly formed ketone.
The use of organolithium reagents offers another avenue. However, the high reactivity of these reagents necessitates careful substrate selection and reaction parameter control to achieve the desired ketone without side reactions.
Formation and Manipulation of the Cyclopropyl Moiety within this compound Synthesis
The construction of the strained three-membered cyclopropyl ring is a key challenge in the synthesis of the target molecule. Several robust methods are available for the formation of this motif.
Cyclopropanation Reactions of Olefinic Precursors
One of the most common and effective strategies for forming a cyclopropyl ring is through the cyclopropanation of an alkene. In the context of synthesizing this compound, this would involve the preparation of an appropriate olefinic precursor, such as a phenoxy-substituted α,β-unsaturated ketone (a chalcone (B49325) analog).
The Corey-Chaykovsky reaction is a powerful method for the cyclopropanation of electron-deficient alkenes, such as enones. wikipedia.orgorganic-chemistry.orgadichemistry.com This reaction utilizes a sulfur ylide, typically generated from trimethylsulfonium (B1222738) iodide and a base, to add a methylene (B1212753) group across the double bond. youtube.com This approach would involve the synthesis of 3-phenoxy-1-phenylpropenone or a similar enone, followed by treatment with the sulfur ylide to form the desired cyclopropyl ketone. nih.gov
Another widely used method is the Simmons-Smith reaction , which involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmdpi.com This reaction is particularly effective for the cyclopropanation of a wide range of alkenes, including allylic alcohols. ethz.chresearchgate.netmasterorganicchemistry.comyoutube.com A possible synthetic route could involve the preparation of an allylic alcohol precursor, such as 1-cyclopropyl-3-phenoxy-prop-2-en-1-ol, which could then be cyclopropanated using Simmons-Smith conditions. nih.gov
Table 2: Key Cyclopropanation Reactions
| Reaction | Reagents | Substrate Type | Product | Key Features | Reference(s) |
| Corey-Chaykovsky Reaction | Sulfur Ylide (e.g., from (CH₃)₃SI) | Electron-deficient alkene (enone) | Cyclopropyl ketone | Effective for Michael acceptors. | wikipedia.orgorganic-chemistry.orgadichemistry.comyoutube.com |
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Alkene (e.g., allylic alcohol) | Cyclopropane (B1198618) | Stereospecific, tolerant of various functional groups. | wikipedia.orgmdpi.comethz.chresearchgate.net |
Ring-Closing Strategies for Cyclopropyl Ring Formation
While direct cyclopropanation of olefinic precursors is a common approach, intramolecular ring-closing reactions can also be employed for the formation of cyclopropane rings. These strategies typically involve the generation of a reactive intermediate that undergoes a 3-exo-tet or 3-exo-trig cyclization. For instance, a 1,3-dihaloalkane can undergo reductive cyclization in the presence of a metal to form a cyclopropane. However, for the synthesis of this compound, the construction of a suitable precursor for such a ring-closing reaction would likely be more complex than the direct cyclopropanation of an enone. Therefore, methods like the Corey-Chaykovsky and Simmons-Smith reactions are generally more direct and synthetically efficient for this particular target. Organocatalytic methods involving Michael addition followed by intramolecular cyclization have also emerged as powerful tools for the synthesis of functionalized cyclopropanes. acs.orgrsc.org
Introduction and Functionalization of the Phenoxy Group in this compound Synthesis
The strategic incorporation of the phenoxy group is a critical step in the synthesis of this compound. This can be achieved through several established and effective methods.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. wikipedia.org This S\textsubscriptN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this method is highly applicable.
The proposed synthetic route would involve the reaction of sodium phenoxide with a 1-cyclopropyl-3-halopropan-1-one (where the halogen is typically chlorine or bromine). The sodium phenoxide is readily prepared by treating phenol (B47542) with a base like sodium hydroxide (B78521) or sodium hydride. The 1-cyclopropyl-3-halopropan-1-one can be synthesized from cyclopropyl methyl ketone through various halogenation techniques.
The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic carbon bearing the halogen atom. wikipedia.org The choice of solvent is crucial, with polar aprotic solvents like DMF or acetonitrile (B52724) being preferred to facilitate the S\textsubscriptN2 mechanism. numberanalytics.com
Table 1: Representative Conditions for Williamson Ether Synthesis of this compound
| Parameter | Condition |
| Reactants | Sodium phenoxide, 1-Cyclopropyl-3-chloropropan-1-one |
| Solvent | Dimethylformamide (DMF) or Acetonitrile |
| Base | Sodium Hydride (for in-situ phenoxide formation) |
| Temperature | 50-100 °C |
| Reaction Time | 2-8 hours |
| Catalyst | Phase-transfer catalyst (e.g., TBAB) can be used |
This method offers a reliable and generally high-yielding pathway to the target molecule.
Aromatic Substitution Approaches for Phenoxy Attachment
Another strategy for forming the C-O bond of the ether linkage is through nucleophilic aromatic substitution (NAS). However, this approach is generally less favored for this specific target molecule. NAS typically requires an activated aromatic ring with electron-withdrawing groups at the ortho and/or para positions to the leaving group. nih.gov Phenol itself is not activated towards nucleophilic attack.
Alternatively, electrophilic aromatic substitution, such as a Friedel-Crafts type reaction, is not a direct route to introduce the phenoxy group. Friedel-Crafts acylation, for instance, would involve reacting benzene (B151609) with an acyl chloride in the presence of a Lewis acid catalyst to form a ketone. chemguide.co.uklibretexts.org While this is a powerful tool for forming carbon-carbon bonds, it is not suitable for creating the ether linkage with phenol in this context.
A hypothetical pathway could involve the reaction of a phenoxy-substituted acyl chloride with a cyclopropyl Grignard reagent, but this falls under the broader category of ketone synthesis rather than a direct phenoxy group attachment to a pre-existing propanone backbone via aromatic substitution.
Modern and Sustainable Synthetic Approaches for this compound
Modern organic synthesis emphasizes not only the efficiency of a reaction but also its environmental impact and sustainability.
Chemo-, Regio-, and Stereoselective Synthetic Pathways
While this compound is an achiral molecule, the principles of stereoselectivity can be relevant in controlling the formation of potential byproducts if chiral precursors or catalysts are used. More pertinent to this synthesis are chemo- and regioselectivity.
Chemoselectivity is crucial when dealing with multifunctional molecules. For instance, during the halogenation of cyclopropyl methyl ketone to form the intermediate for the Williamson synthesis, conditions must be chosen to selectively halogenate the desired position without affecting the cyclopropyl or carbonyl groups.
Regioselectivity is paramount in the Williamson ether synthesis. The reaction must exclusively proceed via O-alkylation of the phenoxide ion rather than C-alkylation, which is a known side reaction. scienceinfo.com The choice of solvent and counter-ion can influence this selectivity.
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to reduce the environmental footprint of chemical processes. Applying these principles to the synthesis of this compound can lead to more sustainable production methods.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Principle | Application in Synthesis |
| Prevention | Optimizing reaction conditions to minimize waste. |
| Atom Economy | Choosing reactions like the Williamson ether synthesis that have high atom economy. |
| Less Hazardous Chemical Syntheses | Using less toxic solvents and reagents. For example, replacing DMF with a greener solvent like Cyrene. |
| Designing Safer Chemicals | The target molecule itself should be evaluated for its environmental impact. |
| Safer Solvents and Auxiliaries | Utilizing water or bio-based solvents where possible. |
| Design for Energy Efficiency | Running reactions at lower temperatures, possibly with the aid of catalysts. Microwave-assisted synthesis can also reduce energy consumption. |
| Use of Renewable Feedstocks | Investigating the use of phenol derived from lignin (B12514952) or other bio-based sources. |
| Reduce Derivatives | Designing a synthetic route that avoids unnecessary protection and deprotection steps. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts, for example, using a phase-transfer catalyst in the Williamson synthesis. |
| Design for Degradation | Considering the end-of-life of the molecule and designing it to be biodegradable. |
| Real-time analysis for Pollution Prevention | Implementing in-line monitoring of the reaction to prevent runaway reactions and byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less flammable solvents and reagents. |
By incorporating these principles, the synthesis of this compound can be made more environmentally friendly.
Continuous Flow Chemistry and High-Throughput Synthesis Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of this compound is well-suited for adaptation to a flow process.
The Williamson ether synthesis can be performed in a flow reactor where solutions of sodium phenoxide and 1-cyclopropyl-3-halopropan-1-one are continuously mixed and heated for a specific residence time. This allows for precise control over reaction parameters, leading to higher yields and purity.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Difficult to scale up due to heat transfer limitations. | Easily scalable by running the reactor for longer or using parallel reactors. |
| Safety | Handling of large quantities of reagents can be hazardous. | Smaller reaction volumes at any given time reduce the risk of accidents. |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. |
| Yield and Purity | Often lower due to side reactions and decomposition. | Typically higher due to better process control. |
| Reaction Time | Can be lengthy. | Significantly shorter residence times are often sufficient. |
High-throughput synthesis methodologies can also be employed to rapidly screen different reaction conditions, such as catalysts, solvents, and temperatures, to optimize the synthesis of this compound.
Reactivity and Transformation Pathways of 1 Cyclopropyl 3 Phenoxypropan 1 One
Reactions at the Carbonyl Center of 1-Cyclopropyl-3-phenoxypropan-1-one
The carbonyl group is a primary site for a variety of chemical reactions, enabling the synthesis of a diverse range of derivatives.
Nucleophilic addition to the carbonyl carbon is a fundamental reaction type for ketones.
Hydride Reductions: The reduction of the carbonyl group in this compound with hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, would yield the corresponding secondary alcohol, 1-cyclopropyl-3-phenoxypropan-1-ol. This reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
Organometallic Additions: Organometallic reagents, including Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl group to form tertiary alcohols. libretexts.org For instance, the reaction with methylmagnesium bromide would produce 2-cyclopropyl-4-phenoxybutan-2-ol. The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced. The reactivity of these additions can be influenced by the choice of solvent and the presence of additives like Lewis acids. thieme-connect.de
The presence of α-hydrogens on the carbon adjacent to the carbonyl group allows for the formation of enolates, which are key intermediates in various condensation reactions.
Aldol (B89426) and Knoevenagel Condensations: Under basic or acidic conditions, this compound can undergo self-condensation or react with other carbonyl compounds in aldol-type reactions. The resulting β-hydroxy ketone can subsequently dehydrate to form an α,β-unsaturated ketone. Similarly, in the Knoevenagel condensation, it can react with active methylene (B1212753) compounds in the presence of a weak base.
Enamine and Enol Chemistry: The ketone can react with secondary amines to form enamines. These enamines can then act as nucleophiles in various alkylation and acylation reactions. Furthermore, the formation of enol ethers or enol acetates is possible by reacting the ketone with appropriate reagents under suitable conditions.
The carbonyl group readily undergoes condensation with nitrogen-based nucleophiles and alcohols to form a variety of stable derivatives.
Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) yields an oxime (RR'C=NOH), while reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone. wikipedia.orgnih.govnih.gov These reactions are often used for the characterization and purification of ketones. nih.gov The rate of hydrazone formation can be influenced by the electronic properties of the ketone and the pH of the reaction medium. nih.gov
Ketal/Acetal Formation: In the presence of an acid catalyst, this compound can react with alcohols or diols to form ketals (or acetals). This reaction is reversible and is often used to protect the carbonyl group during other chemical transformations.
Chemical Transformations Involving the Cyclopropyl (B3062369) Ring System
The strained three-membered cyclopropyl ring exhibits unique reactivity, participating in various ring-opening and cycloaddition reactions.
The inherent ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions. nih.gov
Electrophilic Ring-Opening: In the presence of strong acids or electrophiles, the cyclopropyl ring can be opened. nih.govresearchgate.net The regioselectivity of this opening is influenced by the substitution pattern on the ring. For cyclopropyl ketones, the activation by a Lewis acid can facilitate the ring opening, often leading to 1,3-difunctionalized products. rsc.orgnih.govchemrxiv.org For instance, reaction with hydrohalic acids can lead to the formation of γ-halo ketones. The use of Lewis acids like ytterbium(III) triflate has been shown to promote the ring-opening of donor-acceptor cyclopropanes. nih.gov
Nucleophilic Ring-Opening: The cyclopropyl ring, particularly when activated by the adjacent ketone, can undergo nucleophilic ring-opening. nih.govresearchgate.net This can occur via a conjugate addition-type mechanism, where a nucleophile attacks the β-carbon of the enone system that is in equilibrium with the cyclopropyl ketone. This can lead to the formation of open-chain products. nih.gov
Cyclopropyl ketones can act as three-carbon synthons in cycloaddition reactions, providing access to five-membered ring systems. nih.gov
[3+2] Cycloadditions: Under thermal, photochemical, or catalytic conditions, this compound can undergo formal [3+2] cycloaddition reactions with various dipolarophiles such as alkenes and alkynes. nih.govnih.govacs.orgacs.org These reactions often proceed through a radical mechanism, where a single-electron transfer to the ketone initiates the ring opening of the cyclopropyl group to form a 1,3-biradical intermediate, which is then trapped by the dipolarophile. acs.orgresearchgate.net The use of catalysts like samarium(II) iodide (SmI2) has been shown to be effective for these transformations, particularly for less reactive alkyl cyclopropyl ketones. nih.govacs.org Visible light photocatalysis has also emerged as a powerful tool for initiating these cycloadditions. nih.gov
Rearrangement Reactions and Isomerizations of the Cyclopropyl Group
The cyclopropyl group in this compound is susceptible to various rearrangement and isomerization reactions, primarily driven by the relief of its inherent ring strain. These transformations are often catalyzed by acids, Lewis acids, or transition metals and can lead to the formation of more stable cyclic or acyclic structures.
One of the notable rearrangements for cyclopropyl ketones is the Cloke-Wilson rearrangement, which typically involves the ring-opening of the cyclopropane ring to form a more stable five-membered dihydrofuran ring system. This reaction is often facilitated by acid or thermal conditions. While specific studies on this compound are not prevalent, the general mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of a cyclopropyl C-C bond to form a stabilized carbocation, which then undergoes intramolecular cyclization.
Furthermore, aryl cyclopropyl ketones are known to undergo acid-catalyzed cyclization to form tetralone derivatives under certain conditions. researchgate.net In the context of this compound, this would involve an intramolecular electrophilic attack from the activated cyclopropyl group onto the phenoxy ring, although this is less likely without strong activation of the aromatic ring.
Transition metal-catalyzed reactions can also induce rearrangements of the cyclopropyl group. For instance, rhodium catalysts have been employed to facilitate the ring-expansion of cyclopropyl ketones to dihydrofurans. lab-chemicals.com In such cases, the reaction proceeds through a metallacyclobutane intermediate, which then undergoes rearrangement.
Reactivity of the Phenoxy Aromatic System in this compound
The phenoxy group in this compound introduces a site for various aromatic reactions. The reactivity of this aromatic system is influenced by the ether linkage and the deactivating effect of the propanone side chain.
Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration with dilute nitric acid would be expected to yield a mixture of ortho- and para-nitrophenoxy derivatives.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-Cyclopropyl-3-(2-nitrophenoxy)propan-1-one and 1-Cyclopropyl-3-(4-nitrophenoxy)propan-1-one |
| Bromination | Br₂, FeBr₃ | 1-Cyclopropyl-3-(2-bromophenoxy)propan-1-one and 1-Cyclopropyl-3-(4-bromophenoxy)propan-1-one |
| Sulfonation | SO₃, H₂SO₄ | 4-((3-Cyclopropyl-3-oxopropyl)oxy)benzenesulfonic acid |
Cleavage of the Ether Linkage
The ether linkage in this compound can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of aryl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon atom. In this case, the attack will occur on the propyl chain, leading to the formation of phenol (B47542) and 1-cyclopropyl-3-halopropan-1-one.
General Reaction for Ether Cleavage:
This compound + HX → Phenol + 1-Cyclopropyl-3-halopropan-1-one (where X = Br, I)
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) on the Phenoxy Ring
The phenoxy ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provided it is first converted to a suitable derivative, typically a halide or a triflate. For instance, if the phenoxy ring is brominated, the resulting bromo-substituted compound can undergo a Suzuki coupling with a boronic acid to form a new carbon-carbon bond.
Example of a Suzuki Coupling Sequence:
Bromination: this compound → 1-Cyclopropyl-3-(4-bromophenoxy)propan-1-one
Suzuki Coupling: 1-Cyclopropyl-3-(4-bromophenoxy)propan-1-one + R-B(OH)₂ (in the presence of a Pd catalyst and base) → 1-Cyclopropyl-3-(4-R-phenoxy)propan-1-one
Similarly, a Heck reaction could be performed on a halogenated derivative to introduce an alkene substituent onto the aromatic ring. These reactions are highly versatile and allow for the synthesis of a wide range of derivatives.
Alpha-Functionalization and Chain Modification of the Propanone Backbone
The propanone backbone of this compound possesses reactive α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which can be substituted under various reaction conditions.
Alpha-Halogenation and Subsequent Nucleophilic Displacement
The carbon atom alpha to the carbonyl group can be readily halogenated, typically with bromine or chlorine, under acidic or basic conditions. rsc.orgmasterorganicchemistry.com Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in mono-halogenation.
Alpha-Bromination Reaction:
This compound + Br₂ (in acetic acid) → 2-Bromo-1-cyclopropyl-3-phenoxypropan-1-one
The resulting α-haloketone is a versatile intermediate for further synthetic transformations. The halogen atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of a wide range of functional groups at the alpha position.
| Nucleophile | Reagent Example | Product |
| Hydroxide (B78521) | NaOH | 2-Hydroxy-1-cyclopropyl-3-phenoxypropan-1-one |
| Alkoxide | NaOCH₃ | 1-Cyclopropyl-2-methoxy-3-phenoxypropan-1-one |
| Amine | NH₃ | 2-Amino-1-cyclopropyl-3-phenoxypropan-1-one |
| Thiolate | NaSPh | 1-Cyclopropyl-3-phenoxy-2-(phenylthio)propan-1-one |
This two-step sequence of alpha-halogenation followed by nucleophilic substitution provides a powerful method for the elaboration of the propanone backbone of this compound.
Enolate Chemistry and Alkylation at the Alpha-Carbon
The presence of a carbonyl group in this compound allows for the formation of an enolate ion at the alpha-carbon, the carbon atom situated between the carbonyl and the cyclopropyl group. Enolates are powerful nucleophiles in organic synthesis, and their generation from this specific ketone is a critical aspect of its reactivity profile.
The formation of the enolate is achieved by treating the ketone with a suitable base. The choice of base is crucial and can influence the yield and selectivity of subsequent reactions. Common bases used for this purpose include lithium diisopropylamide (LDA), a strong, sterically hindered base that favors the formation of the kinetic enolate, and weaker bases like sodium hydride, which may lead to the thermodynamic enolate, although in the case of this compound, only one regioisomeric enolate is possible. youtube.com The acidity of the α-hydrogen is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, facilitating its abstraction by the base. masterorganicchemistry.comyoutube.com
Once formed, the enolate of this compound can participate in a variety of carbon-carbon bond-forming reactions. A primary example is the alkylation at the alpha-carbon. This reaction involves the treatment of the enolate with an alkylating agent, typically an alkyl halide. The nucleophilic alpha-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond and the introduction of an alkyl group at the position alpha to the carbonyl. youtube.com
The general scheme for the alkylation of this compound at the alpha-carbon can be represented as follows:
Scheme 1: Alkylation of this compound
Interactive Data Table: Reagents and Products in the Alkylation of this compound
| Step | Reactant(s) | Reagent(s) | Product(s) | Purpose |
| 1 | This compound | Strong, non-nucleophilic base (e.g., LDA) | Enolate of this compound | Deprotonation at the alpha-carbon to form a nucleophilic enolate. |
| 2 | Enolate of this compound | Alkyl halide (R-X, where R is an alkyl group and X is a halogen) | α-Alkyl-1-cyclopropyl-3-phenoxypropan-1-one | Introduction of an alkyl group at the alpha-carbon. |
The efficiency and outcome of the alkylation reaction are dependent on several factors, including the nature of the base, the solvent, the reaction temperature, and the specific alkylating agent used. The presence of the cyclopropyl group alpha to the carbonyl can influence the stereochemical outcome of the alkylation if a chiral center is formed.
Degradation and Fragmentation Pathways of the Propanone Chain
The propanone chain of this compound is susceptible to specific degradation and fragmentation reactions, particularly under conditions such as mass spectrometry analysis or photolysis. A prominent pathway for the fragmentation of ketones containing a sufficiently long alkyl chain is the McLafferty rearrangement. youtube.com
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a hydrogen atom on the gamma-carbon relative to the carbonyl group. In the case of this compound, the gamma-carbon is part of the phenoxy group's ether linkage. However, a more classical McLafferty rearrangement can be envisioned if we consider the hydrogens on the beta-carbon of the propanone chain.
A more likely fragmentation pathway for this compound upon ionization, for instance in a mass spectrometer, involves cleavage of the bonds alpha to the carbonyl group. This is a common fragmentation pattern for ketones. libretexts.org The bond between the carbonyl carbon and the cyclopropyl group, and the bond between the carbonyl carbon and the adjacent methylene group, are both susceptible to cleavage.
Alpha-Cleavage Pathways:
Cleavage of the Cyclopropyl-Carbonyl Bond: This would result in the formation of a cyclopropyl radical and a phenoxyacetyl cation.
Cleavage of the Methylene-Carbonyl Bond: This would lead to the formation of a cyclopropylcarbonyl cation (acylium ion) and a phenoxymethyl (B101242) radical. The acylium ion is often a stable and prominent fragment in the mass spectra of ketones. libretexts.org
McLafferty-type Rearrangement:
For a classical McLafferty rearrangement to occur, a gamma-hydrogen must be transferred to the carbonyl oxygen via a six-membered ring transition state. In this compound, the hydrogens on the beta-carbon are available. A rearrangement involving these hydrogens would lead to the elimination of a neutral molecule and the formation of a radical cation.
Proposed Fragmentation Products:
| Fragmentation Pathway | Initial Species | Key Intermediate/Transition State | Resulting Fragments |
| Alpha-Cleavage (Path 1) | Radical cation of this compound | - | Cyclopropyl radical and phenoxyacetyl cation |
| Alpha-Cleavage (Path 2) | Radical cation of this compound | - | Cyclopropylcarbonyl cation and phenoxymethyl radical |
| McLafferty-type Rearrangement | Radical cation of this compound | Six-membered ring transition state involving a β-hydrogen | Enol radical cation and a neutral alkene (ethene) |
The relative abundance of these fragments would depend on the energy of the ionization method and the intrinsic stability of the resulting charged and neutral species. The stability of the cyclopropylcarbonyl cation suggests that alpha-cleavage is a highly probable fragmentation pathway.
Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropyl 3 Phenoxypropan 1 One
Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. For a complete assignment of 1-Cyclopropyl-3-phenoxypropan-1-one, a suite of advanced NMR experiments would be necessary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
To unambiguously assign all proton (¹H) and carbon (¹³C) signals of this compound, a combination of two-dimensional (2D) NMR experiments would be utilized.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between the methine proton of the cyclopropyl (B3062369) group and its adjacent methylene (B1212753) protons. Similarly, the protons of the propylene (B89431) chain would exhibit correlations, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique would identify direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, showing a correlation from the cyclopropyl protons to the carbonyl carbon, and from the methylene protons adjacent to the phenoxy group to the carbons of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable in determining the preferred conformation of the molecule in solution by observing through-space interactions between protons on the cyclopropyl ring, the propyl chain, and the phenoxy group.
A hypothetical data table for the complete ¹H and ¹³C NMR assignment based on these techniques is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Assignments for this compound (Note: This data is illustrative and not based on experimental results)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
| 1 | - | ~209.0 | - | H2, H8, H9 |
| 2 | ~3.20 (t) | ~45.0 | H3 | C1, C3, C4 |
| 3 | ~4.30 (t) | ~65.0 | H2 | C1, C2, C4 |
| 4 | - | ~158.0 | - | H3, H5 |
| 5 | ~7.30 (d) | ~129.5 | H6 | C4, C6, C7 |
| 6 | ~7.00 (t) | ~121.0 | H5, H7 | C4, C5 |
| 7 | ~6.95 (t) | ~114.5 | H6 | C5 |
| 8 | ~2.00 (m) | ~17.0 | H9 | C1, C9 |
Solid-State NMR Applications for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) spectroscopy would provide invaluable insights into its structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material, revealing information about conformational polymorphism and intermolecular interactions that are not observable in solution.
Dynamic NMR Studies for Conformational Dynamics
Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate conformational changes in a molecule. For this compound, DNMR could be used to study the rotation around the C-O bond of the phenoxy group and the conformational flexibility of the propyl chain. By analyzing the changes in the line shape of the NMR signals with temperature, the energy barriers for these conformational interchanges could be determined.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄O₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.
Furthermore, by employing techniques such as electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), a detailed fragmentation pattern could be obtained. This pattern would offer structural confirmation by showing characteristic losses of fragments such as the cyclopropyl group, the phenoxy group, and parts of the propyl chain.
Table 2: Hypothetical HRMS Fragmentation Data for this compound (Note: This data is illustrative and not based on experimental results)
| m/z (Fragment) | Proposed Fragment Structure |
|---|---|
| 190.0994 | [M]⁺ (Molecular Ion) |
| 121.0653 | [M - C₃H₅O]⁺ |
| 93.0340 | [C₆H₅O]⁺ |
Vibrational Spectroscopy (FT-IR and Raman) for Comprehensive Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other characteristic bands would include those for the C-O-C stretching of the ether linkage, C-H stretching of the aromatic and aliphatic parts, and vibrations associated with the cyclopropyl ring.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in Raman spectra. The symmetric breathing vibration of the cyclopropyl ring would also be a characteristic feature.
Together, the FT-IR and Raman spectra would provide a comprehensive "molecular fingerprint" for this compound, allowing for its identification and the confirmation of its functional groups.
Table 3: Hypothetical Vibrational Spectroscopy Data for this compound (Note: This data is illustrative and not based on experimental results)
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | FT-IR, Raman |
| ~2950 | Aliphatic C-H Stretch | FT-IR, Raman |
| ~1690 | Carbonyl (C=O) Stretch | FT-IR |
| ~1600, ~1490 | Aromatic C=C Stretch | FT-IR, Raman |
| ~1240 | Aryl-O Stretch | FT-IR |
| ~1040 | Alkyl-O Stretch | FT-IR |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Intermolecular Interactions
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as C-H···O or π-π stacking interactions, which govern the solid-state architecture. This information is crucial for understanding the physical properties of the compound and for computational modeling studies.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment in Enantiomerically Pure Forms (if applicable)
The stereochemical configuration of chiral molecules, such as the potential enantiomers of this compound, is a critical aspect of their chemical identity and biological activity. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), stands as a powerful, non-destructive technique for the absolute configuration assignment of enantiomerically pure compounds in solution. While specific studies on the chiroptical properties of this compound are not prevalent in publicly accessible literature, the principles of the technique are broadly applicable to chiral ketones and cyclopropane-containing molecules.
Should enantiomerically pure samples of this compound be prepared, for instance through asymmetric synthesis or chiral resolution, ECD spectroscopy would be an invaluable tool for elucidating their three-dimensional structure. The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a unique ECD spectrum for each enantiomer, which are mirror images of each other.
The ECD spectrum of a chiral compound is highly sensitive to its stereochemistry. For this compound, the key chromophores that would contribute to the ECD signal are the phenoxy group and the carbonyl group of the ketone. The spatial arrangement of these chromophores relative to the chiral center(s) dictates the sign and intensity of the Cotton effects observed in the ECD spectrum.
In a typical workflow for stereochemical assignment using ECD, the experimental spectrum of an enantiomerically pure sample would be recorded. Concurrently, theoretical ECD spectra for both possible enantiomers (R and S configurations) would be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). By comparing the experimental spectrum with the calculated spectra, a direct and reliable assignment of the absolute configuration can be made.
The synthesis of enantiomerically pure cyclopropane (B1198618) derivatives is a well-established field, often employing methods like asymmetric cyclopropanation or the use of chiral auxiliaries. nih.govnih.govresearchgate.netutdallas.edu These synthetic strategies could potentially be adapted to produce enantiomers of this compound. Once isolated, their stereochemical integrity would be paramount, and chiroptical techniques would be essential for verification.
For complex molecules or those with weak intrinsic ECD signals, derivatization with a chiroptical probe can be employed. mdpi.com This involves chemically attaching a molecule with a strong and well-characterized ECD response to the analyte. mdpi.com The resulting ECD spectrum of the derivative is often more intense and easier to interpret, allowing for a more confident assignment of the absolute configuration of the original molecule. mdpi.com
Computational and Theoretical Investigations of 1 Cyclopropyl 3 Phenoxypropan 1 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the electronic properties and thermodynamic stability of molecules. For 1-Cyclopropyl-3-phenoxypropan-1-one, both Density Functional Theory (DFT) and ab initio methods can offer deep insights.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of organic compounds, including those with complex functionalities like cyclopropyl (B3062369) ketones. mdpi.com Studies on related compounds, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have utilized DFT methods like B3LYP with basis sets such as 6-311G** to determine optimized molecular structures, vibrational frequencies, and various quantum chemical parameters. mdpi.com For this compound, similar calculations would reveal the distribution of electron density, with the oxygen atoms and the π-system of the phenoxy group likely being key sites for electrophilic attack. mdpi.com
DFT calculations can also elucidate the impact of substituent groups on the electronic environment of the molecule. For instance, in a study on 1-acethyl-2(4-isopropoxy-3-methoxyphenyl) cyclopropane (B1198618), DFT calculations at the B3LYP/6–311++G(d,p) level were used to analyze the molecular geometry and vibrational spectra. researchgate.net Such an analysis for this compound would highlight how the phenoxypropyl group influences the electronic character of the cyclopropyl ketone moiety.
A summary of typical quantum chemical parameters that could be calculated for this compound using DFT is presented in the table below, based on findings for analogous compounds. mdpi.com
| Parameter | Description | Inferred Significance for this compound |
| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital. | Indicates the molecule's ability to donate electrons; likely localized on the phenoxy group or carbonyl oxygen. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the innermost electron-deficient orbital. | Indicates the molecule's ability to accept electrons; likely localized on the carbonyl carbon and cyclopropyl ring. |
| Hardness (η) | Resistance to change in electron distribution. | A lower value suggests higher reactivity. |
| Softness (S) | The reciprocal of hardness. | A higher value suggests greater polarizability and reactivity. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Provides insight into the overall electronic character. |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | A higher value indicates a greater capacity to act as an electrophile. |
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for determining molecular energies and properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for benchmarking and obtaining precise data.
For cyclopropyl methyl ketone, ab initio studies have been conducted to understand the conformational preferences and the effects of conjugative overlap between the cyclopropane ring and the ketone carbonyl. nih.gov These studies revealed that the s-cis conformer is the global energy minimum, with a local minimum near the s-trans conformer. nih.gov Such high-level calculations for this compound would provide a definitive picture of its conformational landscape and the energetic barriers between different isomers.
Conformational Analysis and Potential Energy Surfaces of this compound
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of large molecules. Force fields are used to calculate the potential energy of a system as a function of its atomic coordinates. For α,β-cyclopropyl ketones, specific torsion parameters have been developed to be used in molecular mechanics studies. nih.gov These parameters allow for the accurate modeling of the conformations of the cyclopropyl ketone substructure within larger molecules. nih.gov
Molecular dynamics (MD) simulations, which use these force fields to simulate the movement of atoms over time, can provide a dynamic view of the conformational landscape of this compound. nih.gov This would reveal the accessible conformations in different environments and the timescales of conformational changes.
Torsional Scans and Conformational Isomer Identification
Torsional scans, where the energy of the molecule is calculated as a function of the rotation around a specific bond, are a powerful tool for identifying stable conformers and the energy barriers between them. A study on cyclopropyl methyl ketone used ab initio methods to generate a potential energy curve for the rotation around the bond connecting the cyclopropyl and carbonyl groups. nih.gov
A similar torsional scan for this compound would likely reveal two key low-energy conformers corresponding to the s-cis and s-trans arrangements of the cyclopropyl and carbonyl groups. The relative energies of these conformers would be influenced by the steric and electronic effects of the phenoxypropyl chain.
Table of Conformational Data for Analogous Cyclopropyl Ketones
| Compound | Method | Conformers Identified | Relative Energy (kcal/mol) |
| Cyclopropyl Methyl Ketone | Ab initio | s-cis (global minimum) | 0.0 |
| s-trans (local minimum) | ~2.5-3.0 | ||
| Bicyclo[m.1.0]alkan-2-ones | Molecular Mechanics | s-cis and s-trans like | Dependent on ring size |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For cyclopropyl ketones, computational studies have shed light on their participation in various transformations, such as cycloadditions and ring-opening reactions. nih.govresearchgate.net
Studies on the SmI2-catalyzed intermolecular couplings of aryl cyclopropyl ketones have used computational methods to explore the reaction mechanism. nih.gov These investigations revealed that the reactivity is enhanced by the stabilization of a ketyl radical intermediate and subsequent cyclopropyl fragmentation. nih.gov The energy barriers for these steps were calculated, providing a quantitative understanding of the reaction pathway. nih.gov
Furthermore, DFT calculations have been employed to study the mechanisms of [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes and alkynes. nih.gov These studies help in understanding the role of the catalyst and the factors that control the stereoselectivity of the reaction. For this compound, similar computational approaches could be used to predict its reactivity in various synthetic transformations and to design new reactions.
Reaction Pathway Mapping and Activation Energy Calculations
The study of reaction mechanisms is fundamental to understanding the chemical transformations a molecule can undergo. For this compound, computational chemistry provides a means to map out potential reaction pathways and calculate the associated activation energies. This is often achieved through methods like Density Functional Theory (DFT), a robust approach that balances computational cost with accuracy.
Theoretical chemists can model the molecule's geometry and electronic energy at various stages of a reaction, from the reactant to the product, including any intermediate transition states. The B3LYP functional, combined with a basis set such as 6-311G(d,p), is a commonly employed level of theory for such investigations. dergipark.org.tr By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy can be determined. This value is crucial as it dictates the reaction rate. A high activation energy suggests a slow reaction, while a low activation energy indicates a more facile transformation. For instance, the reactivity of similar compounds has been analyzed by determining thermodynamic descriptors such as bond dissociation energy (BDE) and ionization potential (IP) using DFT calculations. mdpi.com
While specific reaction pathway mapping and activation energy calculations for this compound are not extensively documented in publicly available literature, the established methodologies allow for a hypothetical consideration of its reactivity. For example, in a study of related propan-1-one derivatives, computational methods were used to explore their cyclooxygenase (COX) inhibitory activity by docking the molecules into the active site of the enzyme and analyzing the binding interactions. researchgate.net This approach could similarly be applied to understand the potential biochemical transformations of this compound.
Solvation Effects on Reactivity through Implicit and Explicit Solvation Models
Chemical reactions are typically carried out in a solvent, which can significantly influence the reaction rate and outcome. Computational models are essential for understanding these solvation effects. There are two primary approaches to modeling solvation: implicit and explicit models. dergipark.org.tr
Implicit solvation models , also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. dergipark.org.tr This approach is computationally efficient and can provide valuable insights into the general effects of a solvent on a solute's electronic structure and reactivity. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular examples. dergipark.org.tr These models can be used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to the solvent.
Explicit solvation models take a more detailed approach by including a specific number of individual solvent molecules around the solute. dergipark.org.tr This method allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, explicit models can offer a more accurate picture of the immediate solvation shell's influence on reactivity. dergipark.org.tr
For this compound, the choice of solvent could influence the stability of potential intermediates or transition states in a reaction. For example, a polar solvent might stabilize a polar transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. A study on allyl mercaptan and its derivatives utilized the C-PCM solvation model to analyze their reactivity in different media. mdpi.com
Prediction of Spectroscopic Parameters Using Computational Methods
Computational chemistry is also a powerful tool for predicting and interpreting spectroscopic data, which are fundamental for molecular characterization.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative techniques for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. epstem.net
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH | 1.8 - 2.2 | 15 - 20 |
| Cyclopropyl CH₂ | 0.8 - 1.2 | 8 - 12 |
| Methylene (B1212753) CH₂ (adjacent to C=O) | 3.1 - 3.5 | 45 - 50 |
| Methylene CH₂ (adjacent to phenoxy) | 4.2 - 4.6 | 65 - 70 |
| Phenoxy CH (ortho) | 6.9 - 7.1 | 114 - 116 |
| Phenoxy CH (meta) | 7.2 - 7.4 | 129 - 131 |
| Phenoxy CH (para) | 6.9 - 7.1 | 121 - 123 |
| Phenoxy C (ipso) | - | 157 - 159 |
| Carbonyl C=O | - | 205 - 210 |
Note: These are hypothetical values based on typical chemical shift ranges for similar functional groups and are for illustrative purposes.
Computational Vibrational Spectroscopy for IR and Raman Spectra Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.gov
These calculations are performed on the optimized molecular geometry, and the resulting vibrational modes can be visualized to understand the specific atomic motions associated with each peak. This is particularly useful for assigning complex spectra where many vibrational modes may overlap. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide theoretical spectra that are in good agreement with experimental data for a variety of molecules. researchgate.netnih.gov
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Ketone) | Stretching | 1700 - 1720 |
| C-O-C (Ether) | Asymmetric Stretching | 1230 - 1270 |
| C-O-C (Ether) | Symmetric Stretching | 1020 - 1060 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Cyclopropyl) | Stretching | 2990 - 3050 |
| C-H (Methylene) | Stretching | 2850 - 2960 |
Note: These are hypothetical values based on typical vibrational frequencies for these functional groups and are for illustrative purposes.
Synthesis and Reactivity of Derivatives and Analogs of 1 Cyclopropyl 3 Phenoxypropan 1 One
Systematic Modification of the Phenoxy Ring: Substituent Effects on Reactivity and Structure
The electronic nature of the aryl ring in aryl cyclopropyl (B3062369) ketones plays a crucial role in their reactivity, particularly in reactions involving the cyclopropyl group. It is reasonable to infer that substituents on the phenoxy ring of 1-cyclopropyl-3-phenoxypropan-1-one would exert similar electronic influences.
In reactions such as photocatalytic [3+2] cycloadditions, the aryl ketone moiety is essential for the initial one-electron reduction that initiates the ring-opening of the cyclopropane (B1198618). nih.govnih.gov Studies on various substituted aryl cyclopropyl ketones have shown that both electron-rich and electron-deficient substituents on the aryl ring are generally well-tolerated, leading to the formation of cyclopentane (B165970) derivatives in good yields and with high enantioselectivity. nih.gov However, the reaction kinetics can be affected; electron-donating substituents on the aryl ring have been observed to lead to more sluggish reactions. acs.org Conversely, electron-withdrawing groups can enhance the reactivity by facilitating the initial reduction step.
A computational study on the SmI₂-catalyzed intermolecular couplings of aryl cyclopropyl ketones has provided further insight into these substituent effects. acs.org The reactivity is influenced by a balance between the stabilization of the intermediate ketyl radical through conjugation with the aryl ring and the energy barrier for the subsequent radical trapping step. For instance, ortho-disubstituted phenyl cyclopropyl ketones can exhibit high reactivity due to a delicate balance between moderate conjugation and a pre-twisted conformation that facilitates the reaction pathway. acs.org This suggests that the position and electronic nature of substituents on the phenoxy ring of this compound would similarly modulate its reactivity in such transformations.
The table below, based on data for analogous aryl cyclopropyl ketones, illustrates the potential impact of aryl substituents on reaction outcomes.
| Aryl Substituent (Analogous System) | Reaction Type | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |
| 4-Methoxy | Asymmetric [3+2] Cycloaddition | Chiral Lewis Acid + Photocatalyst | Substituted Cyclopentane | 75 | 96 | nih.gov |
| 4-Trifluoromethyl | Asymmetric [3+2] Cycloaddition | Chiral Lewis Acid + Photocatalyst | Substituted Cyclopentane | 71 | 95 | nih.gov |
| 4-Bromo | Asymmetric [3+2] Cycloaddition | Chiral Lewis Acid + Photocatalyst | Substituted Cyclopentane | 70 | 95 | nih.gov |
| 2-Thienyl | Asymmetric [3+2] Cycloaddition | Chiral Lewis Acid + Photocatalyst | Substituted Cyclopentane | 70 | 91 | nih.gov |
| 4-Methyl | [3+2] Cycloaddition | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Substituted Cyclopentane | 41 | N/A | nih.govacs.org |
| 4-Chloro | [3+2] Cycloaddition | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Substituted Cyclopentane | 65 | N/A | nih.govacs.org |
Variations in the Propanone Backbone: Homologation and Chain Diversification
Methods for the homologation of ketones, which involve the insertion of a carbon unit to extend the carbon chain, could be applied to the propanone backbone of this compound. This would lead to the synthesis of related compounds such as 1-cyclopropyl-4-phenoxybutan-1-one or other chain-diversified analogs.
One established method for one-carbon homologation of ketones is based on the rearrangement of β-oxido carbenoids generated from α-chloro β-hydroxy sulfoxides. arkat-usa.org This approach has been shown to be effective for a variety of cyclic, aromatic, and aliphatic aldehydes and ketones. Another strategy involves the use of α-lithioalkyl sulfones, which react with ketones to form intermediates that undergo a Lewis acid-induced ring expansion. arkat-usa.org
More recently, transition metal-catalyzed C-C bond cleavage has emerged as a powerful tool for the multi-carbon homologation of aryl ketones to produce long-chain ketones and aldehydes. researchgate.netnih.gov This method involves the cleavage of the Ar-C(O) bond and subsequent cross-coupling with alkenols. The compatibility of various (hetero)aryl ketones in these reactions suggests that this compound could potentially undergo similar transformations to introduce longer or more complex chains at the carbonyl group.
The table below summarizes general homologation strategies applicable to ketones.
| Homologation Strategy | Reagents | Intermediate | Product Type | Reference |
| β-Oxido Carbenoid Rearrangement | α-chloro β-hydroxy sulfoxide (B87167), t-BuLi | β-Oxido carbenoid | Homologated ketone | arkat-usa.org |
| α-Lithioalkyl Sulfone Insertion | α-lithioalkyl sulfone, Lewis acid | β-hydroxy sulfone | α-Thio or α-alkoxy ketone | arkat-usa.org |
| C-C Bond Cleavage/Cross-Coupling | Alkenol, Transition metal catalyst | Acyl-metal species | Long-chain ketone/aldehyde | researchgate.netnih.gov |
Cyclopropyl Ring Derivatization: Introduction of Substituents and Spanning Ring Systems
The introduction of substituents onto the cyclopropyl ring of this compound would provide a route to a wide array of new analogs with potentially altered chemical properties. While direct derivatization of the cyclopropyl ring in the final molecule can be challenging, the synthesis of substituted cyclopropyl ketones from appropriately derivatized precursors is a common strategy.
The synthesis of cyclopropyl ketones can be achieved through various methods, including the Corey-Chaykovsky cyclopropanation of chalcones. nih.gov This suggests that substituted 2-hydroxychalcones could be used to prepare cyclopropanes with substituents on the aryl ring that is part of the cyclopropane precursor. nih.gov Furthermore, enantioselective photocatalytic [3+2] cycloadditions have been successfully performed with unsymmetrically substituted cyclopropyl ketones, demonstrating that substituents on the cyclopropyl ring are tolerated and can influence the stereochemical outcome of the reaction. nih.gov For example, a cyclopropyl ketone bearing geminal β-dialkyl substituents provided excellent enantioselectivity in such cycloadditions. nih.gov
These findings indicate that it is feasible to synthesize analogs of this compound with substituents on the cyclopropyl ring. Such substituents would likely influence the steric and electronic properties of the molecule, affecting its reactivity in subsequent transformations.
Structure-Reactivity Relationship (SRR) Studies within the this compound Chemical Class (excluding biological contexts)
Structure-reactivity relationship (SRR) studies, even in a non-biological context, are crucial for understanding and predicting the chemical behavior of a class of compounds. For aryl cyclopropyl ketones, a significant body of research has elucidated the relationship between their structure and their reactivity in reactions such as acid-catalyzed cyclizations and photocatalytic cycloadditions.
In acid-catalyzed reactions, aryl cyclopropyl ketones can cyclize to form 1-tetralones, with the ratio of cyclized to open-chain products being dependent on the substituents on the aryl ring. rsc.org This highlights the influence of the aryl group's electronic properties on the reaction pathway.
In the context of photocatalytic [3+2] cycloadditions, the redox potential of the aryl cyclopropyl ketone is a critical factor for the success of the reaction. researchgate.net The reaction is initiated by a one-electron reduction of the ketone, and therefore, the electronic nature of the aryl substituent directly impacts this initial step. nih.govnih.gov Computational studies have further refined this understanding, showing that the reactivity is a function of both the stabilization of the intermediate ketyl radical via conjugation and the steric effects that influence the subsequent radical trapping step. acs.org For example, the presence of ortho-substituents on the phenyl ring can lead to a pre-twisted conformation that facilitates the reaction, leading to high reactivity. acs.org
These studies collectively indicate that the reactivity of compounds in the this compound class would be highly dependent on the substitution pattern of the phenoxy ring, as well as any substituents on the cyclopropyl ring or propanone backbone.
Design and Synthesis of Complex Molecules Incorporating the this compound Motif
The this compound motif can be considered a valuable building block for the synthesis of more complex molecular architectures. The reactivity of the aryl cyclopropyl ketone functionality, particularly its ability to undergo ring-opening and cycloaddition reactions, provides a powerful tool for constructing larger ring systems.
A prominent example is the use of aryl cyclopropyl ketones in formal [3+2] cycloaddition reactions with olefins and alkynes to generate highly substituted cyclopentanes and cyclopentenes. nih.govresearchgate.netacs.org These reactions, often promoted by photoredox catalysis, allow for the construction of multiple C-C bonds and stereogenic centers in a single step. The resulting cyclopentane-containing structures are prevalent in many natural products and biologically active compounds. The ability to perform these cycloadditions enantioselectively further enhances their synthetic utility. nih.gov
Furthermore, the ketone functionality itself can be a handle for further derivatization. For instance, a Baeyer-Villiger oxidation of the ketone in a cycloadduct can lead to an ester, which can then be manipulated into a variety of other functional groups, such as carboxylic acids. nih.gov This demonstrates that the this compound scaffold can serve as a versatile starting point for the synthesis of diverse and complex molecules.
The table below lists some of the complex molecular scaffolds that can be synthesized from aryl cyclopropyl ketone precursors.
| Precursor | Reaction Type | Reagent | Product Scaffold | Reference |
| Aryl Cyclopropyl Ketone | [3+2] Cycloaddition | Olefin, Photocatalyst | Substituted Cyclopentane | nih.govnih.govacs.org |
| Aryl Cyclopropyl Ketone | [3+2] Cycloaddition | Alkyne, Photocatalyst | Substituted Cyclopentene | researchgate.netacs.org |
| Aryl Cyclopropyl Ketone | Acid-catalyzed Cyclization | Protic Acid | Aryl Tetralone | rsc.org |
| Aryl Cyclopropyl Ketone | Reductive Ring Opening | Lithium in Liquid Ammonia | Aryl Butyrophenone | core.ac.uk |
Advanced Applications and Future Research Directions in Chemical Science for 1 Cyclopropyl 3 Phenoxypropan 1 One
Role as a Versatile Synthetic Building Block in Multistep Organic Synthesis
The chemical architecture of 1-cyclopropyl-3-phenoxypropan-1-one makes it a potentially valuable intermediate in organic synthesis. The presence of a ketone, a cyclopropyl (B3062369) group, and a phenoxy ether offers multiple reaction sites. The cyclopropylmethyl ketone moiety is particularly notable, as it can undergo a variety of transformations. For instance, the strained cyclopropyl ring can be opened under different conditions (e.g., acidic, reductive, or via transition metal catalysis) to yield more complex linear or cyclic structures. This ring-opening strategy can be a powerful tool for introducing specific carbon chains and functional groups in a stereocontrolled manner.
Furthermore, the carbonyl group can serve as a handle for numerous classical ketone reactions, including reductions, oxidations, aldol (B89426) condensations, and Grignard reactions, allowing for the elaboration of the carbon skeleton. The phenoxy group, while relatively stable, can be modified through aromatic substitution reactions or cleaved to unmask a phenol (B47542), providing another point for diversification in a synthetic sequence. The combination of these features in a single molecule allows for a modular approach to the synthesis of more complex target molecules, potentially including pharmaceuticals, agrochemicals, and other fine chemicals.
Potential Applications in Materials Science (e.g., Polymer Precursors, Monomers for Functional Materials)
In the realm of materials science, the structure of this compound suggests its potential as a monomer or a precursor for functional polymers. The phenoxy group, for example, is a component of many high-performance polymers like poly(phenylene ether) (PPE) and epoxy resins, contributing to thermal stability and mechanical strength. By incorporating this compound into a polymer backbone, it might be possible to create materials with tailored properties.
The cyclopropyl group, in particular, could impart unique characteristics. For instance, the ring strain of the cyclopropyl group could be harnessed in ring-opening polymerizations to create novel polymer architectures. Additionally, the presence of the ketone functionality offers a site for post-polymerization modification, allowing for the tuning of material properties such as solubility, cross-linking density, and surface characteristics. The development of polymers derived from this compound could lead to materials with enhanced thermal stability, specific optical properties, or tailored reactivity for applications in coatings, adhesives, or advanced composites.
Table 1: Potential Polymerization Strategies and Resulting Material Properties
| Polymerization Strategy | Potential Monomer Functionality | Expected Polymer Properties |
| Ring-Opening Polymerization | Cyclopropyl group | Novel backbone architecture, potentially altered mechanical properties. |
| Polycondensation | Bifunctional derivatives (e.g., di-phenolic) | High-performance thermoplastics with potential for enhanced solubility. |
| Post-Polymerization Modification | Ketone group | Tunable properties (e.g., cross-linking, hydrophilicity). |
Utilization in Catalyst Development and Ligand Design for Organometallic Transformations
The design of ligands is a critical aspect of developing new catalysts for organometallic transformations. This compound could serve as a scaffold for the synthesis of novel ligands. The phenoxy group can be functionalized with coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) to create chelating ligands. The stereochemistry of the molecule could also be exploited to develop chiral ligands for asymmetric catalysis.
The ether oxygen and the carbonyl oxygen themselves could act as coordinating sites in certain organometallic complexes. The specific steric and electronic properties imparted by the cyclopropyl and phenoxy groups could influence the activity and selectivity of the resulting metal catalysts. For example, ligands derived from this scaffold might find applications in cross-coupling reactions, hydrogenations, or polymerizations, where fine-tuning of the ligand environment is crucial for achieving high efficiency and selectivity.
Development of Novel Synthetic Methodologies Inspired by the Unique Reactivity of this compound
The unique combination of functional groups in this compound can inspire the development of new synthetic methods. The reactivity of the cyclopropyl ketone system, in particular, is a rich area for exploration. For instance, new methods for the selective ring-opening of the cyclopropyl group in the presence of the phenoxy ether could be developed. This could involve the use of novel catalysts or reaction conditions to control the regioselectivity and stereoselectivity of the ring-opening process.
Furthermore, the interplay between the different functional groups could lead to novel tandem or cascade reactions. For example, a reaction could be initiated at the ketone, followed by a rearrangement involving the cyclopropyl ring, and terminated by a reaction at the phenoxy group. The development of such elegant and efficient synthetic strategies would be a significant contribution to the field of organic synthesis, enabling the rapid construction of complex molecular architectures from a relatively simple starting material.
Outlook on Sustainable Chemical Manufacturing and Process Intensification for Related Chemical Entities
The principles of green chemistry and sustainable manufacturing are increasingly important in the chemical industry. The development of efficient and sustainable synthetic routes to this compound and related compounds is a key research direction. This includes the use of renewable starting materials, the development of catalytic rather than stoichiometric processes, and the minimization of waste.
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is also a relevant area of research. For the synthesis of this compound, this could involve the use of flow chemistry, where reactions are carried out in continuous-flow reactors. Flow chemistry can offer several advantages over traditional batch processing, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety. The development of intensified and sustainable manufacturing processes for this and related chemical entities will be crucial for their potential large-scale applications.
Interdisciplinary Research Frontiers for this compound in Chemical Research
The potential applications of this compound extend beyond the traditional boundaries of organic and materials chemistry. In the field of chemical biology, for example, this compound could be used as a starting point for the design of new molecular probes or drug candidates. The unique shape and electronic properties of the molecule could lead to specific interactions with biological targets.
Furthermore, the study of the photochemical and photophysical properties of this compound could open up new research avenues in areas such as photochemistry and sensor development. The interaction of light with the different functional groups could lead to interesting photochemical reactions or changes in fluorescence, which could be exploited for various applications. The exploration of these interdisciplinary research frontiers will be key to unlocking the full potential of this intriguing molecule.
Q & A
Q. What are the optimal synthetic routes for 1-Cyclopropyl-3-phenoxypropan-1-one, considering its cyclopropane and phenoxy functional groups?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the cyclopropane ring via [2+1] cycloaddition or alkylation of a ketone precursor. The phenoxy group is introduced via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig coupling). Critical parameters include:
- Temperature control : Lower temperatures (0–25°C) to minimize side reactions during cyclopropane formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for phenoxy group introduction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR :
- ¹H NMR : Distinct signals for cyclopropane protons (δ 0.8–1.2 ppm, multiplet) and aromatic protons (δ 6.8–7.4 ppm) .
- ¹³C NMR : Carbonyl carbon (δ 200–210 ppm), cyclopropane carbons (δ 10–20 ppm) .
- IR : Strong carbonyl stretch (C=O, ~1700 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z corresponding to C₁₂H₁₄O₂ (calculated 202.26 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 or HeLa) and inhibitor concentrations to reduce variability .
- Structural validation : Compare derivatives with minor modifications (e.g., halogen substitution on the phenyl ring) to isolate activity-contributing moieties .
- Data cross-validation : Combine in vitro (enzyme inhibition) and in silico (molecular docking) studies to confirm target interactions .
Q. What strategies are recommended for modulating the reactivity of the cyclopropane ring in this compound to achieve selective functionalization?
- Methodological Answer : The strained cyclopropane ring is susceptible to ring-opening or addition reactions. To achieve selectivity:
- Protecting groups : Temporarily block the phenoxy moiety with tert-butyldimethylsilyl (TBS) groups during cyclopropane functionalization .
- Catalytic systems : Use transition-metal catalysts (e.g., Pd or Rh) to direct cross-coupling at specific positions .
- Reaction conditions : Mild oxidants (e.g., mCPBA) selectively epoxidize the cyclopropane without affecting the ketone group .
Q. How do structural analogs of this compound inform its potential as a biochemical probe?
- Methodological Answer : Analog studies reveal critical structure-activity relationships (SAR):
Data Contradiction Analysis
Q. Why do computational predictions and experimental results diverge for the metabolic stability of this compound?
- Methodological Answer : Computational models (e.g., CYP450 metabolism predictions) may overlook:
- Solvent effects : In vitro assays using PBS vs. DMSO alter compound aggregation and enzyme accessibility .
- Isotope labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways and validate in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
